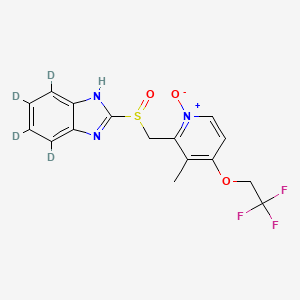
3-Bromo-N-desethyl-N-benzyl Lidocaine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-N-desethyl-N-benzyl Lidocaine: is a chemical compound with the molecular formula C19H23BrN2O and a molecular weight of 375.3 g/mol . It is a derivative of lidocaine, a well-known local anesthetic, and has been modified to include a bromine atom and a benzyl group . This compound is primarily used in scientific research and is not intended for medical or therapeutic use .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-N-desethyl-N-benzyl Lidocaine typically involves the following steps:
Starting Materials: The synthesis begins with lidocaine, which is then subjected to a series of chemical reactions to introduce the bromine atom and the benzyl group.
Bromination: The bromine atom is introduced through a bromination reaction, where a brominating agent such as bromine or N-bromosuccinimide (NBS) is used.
N-desethylation: The ethyl group is removed from the nitrogen atom through a dealkylation reaction, often using reagents like hydrobromic acid (HBr) or other strong acids.
Benzylation: The benzyl group is introduced through a benzylation reaction, typically using benzyl chloride and a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger quantities of reagents, and employing industrial-scale equipment to ensure efficient and cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 3-Bromo-N-desethyl-N-benzyl Lidocaine can undergo oxidation reactions, where the bromine atom or other functional groups are oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed to reduce the bromine atom or other functional groups using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions, where the bromine atom is replaced by other functional groups using nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium azide (NaN3), potassium cyanide (KCN)
Major Products Formed:
Oxidation: Formation of brominated or hydroxylated derivatives
Reduction: Formation of debrominated or reduced derivatives
Substitution: Formation of azido or cyano derivatives
Wissenschaftliche Forschungsanwendungen
3-Bromo-N-desethyl-N-benzyl Lidocaine is primarily used in scientific research for various applications:
Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: The compound is used in biological studies to investigate its effects on cellular processes and to study its interactions with biological molecules.
Medicine: While not used therapeutically, it is studied for its potential pharmacological properties and its interactions with biological targets.
Industry: The compound is used in the development of new chemical entities and in the testing of pharmaceutical formulations.
Wirkmechanismus
The mechanism of action of 3-Bromo-N-desethyl-N-benzyl Lidocaine is not well-documented, but it is likely to involve interactions with sodium channels, similar to lidocaine. The bromine atom and benzyl group modifications may alter its binding affinity and specificity for these channels, potentially leading to different pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
Lidocaine: A well-known local anesthetic used in medical practice.
Bupivacaine: Another local anesthetic with a longer duration of action compared to lidocaine.
Ropivacaine: A local anesthetic with a similar structure to bupivacaine but with reduced cardiotoxicity.
Uniqueness: 3-Bromo-N-desethyl-N-benzyl Lidocaine is unique due to the presence of the bromine atom and benzyl group, which may confer different chemical and pharmacological properties compared to other local anesthetics. These modifications can affect its solubility, stability, and interactions with biological targets, making it a valuable compound for scientific research.
Eigenschaften
IUPAC Name |
2-[benzyl(ethyl)amino]-N-(3-bromo-2,6-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN2O/c1-4-22(12-16-8-6-5-7-9-16)13-18(23)21-19-14(2)10-11-17(20)15(19)3/h5-11H,4,12-13H2,1-3H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JERLMKUVIZUAJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)CC(=O)NC2=C(C=CC(=C2C)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]oxirane](/img/structure/B584519.png)

![2-[[[(11-Aminoundecyl)oxy]hydroxyphosphinyl]oxy]-N,N,N-trimethyl-Ethanaminium Inner Salt](/img/structure/B584523.png)
![[4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol](/img/structure/B584524.png)

![[R-(Z)]-4-Hydroxy-N,N,N-trimethyl-9-oxo-7-[(triphenylmethoxy)methyl]-3,5,8-trioxa-4-phosphahexacos-17-en-1-aminium 4-Oxide Inner Salt](/img/structure/B584531.png)

![3-[(2-Fluorophenyl)methyl]azepane](/img/structure/B584534.png)

![Hexahydro-3-[[2-(trifluoromethoxy)phenyl]methyl]-1H-azepine](/img/structure/B584536.png)
![(7R,9AS)-7-(hydroxymethyl)octahydro-1H-pyrido[1,2-a]pyrazin-1-one](/img/structure/B584537.png)

